ethyl 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyrano[3,2-c]pyridine core, which is a fused ring system combining pyridine and pyran rings
Preparation Methods
The synthesis of ethyl 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the formation of the pyran ring through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. These methods often employ automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality .
Chemical Reactions Analysis
Ethyl 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a fused ring system and have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrimidine derivatives: Known for their antiviral, anticancer, and neuroprotective activities, these compounds share some structural similarities with the pyrano[3,2-c]pyridine core.
Triazole derivatives: These compounds are used in various applications, including as antifungal agents and in materials science.
Properties
Molecular Formula |
C21H24N2O5 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H24N2O5/c1-5-23-12(3)11-15-17(20(23)24)16(13-7-9-14(26-4)10-8-13)18(19(22)28-15)21(25)27-6-2/h7-11,16H,5-6,22H2,1-4H3 |
InChI Key |
XCXSQNYBNBCUCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C(=O)OCC)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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